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This guide provides a head-to-head comparison of different adeno-associated virus (AAV)-
based gene therapies targeting mutations in the RPEG65 gene, a leading cause of Leber
congenital amaurosis (LCA) and retinitis pigmentosa (RP). The information presented is
collated from published clinical trial data and is intended to offer an objective overview of the
vector design, clinical efficacy, and safety profiles of these emerging therapeutics. While direct
head-to-head clinical trials are limited, this guide synthesizes available data to facilitate a
comparative analysis for research and development purposes.

Vector Design and Administration: A Comparative
Overview

The foundational approach for RPE65 gene therapy involves the delivery of a functional copy
of the human RPEG65 cDNA to retinal pigment epithelium (RPE) cells via a subretinal injection
of a recombinant AAV vector.[1] However, variations in vector design, including the AAV
serotype, promoter, and other genetic elements, can influence transduction efficiency,
transgene expression levels, and clinical outcomes. The table below summarizes the key
characteristics of several RPE6G5 gene therapy candidates that have been evaluated in clinical

trials.
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Clinical Trial Sponsor/Collab
Vector Name AAV Serotype Promoter n
Identifier(s) orators
Voretigene Chicken B-actin NCT00999609, —_—
ar
Neparvovec AAV2 (CBA) with CMV NCT00516477, P )
Therapeutics
(Luxturna™) enhancer NCT01208389
) . University of
Chicken B-actin - )
rAAV2-CBSB- Pennsylvania /
AAV2 short form NCT00481546 ) )
hRPE65 University of
(CBSB) ]
Florida
Hadassah
rAAV2-hRPEG5 )
AAV2 Human RPEG65 NCT00821340 Medical
(Hadassah) o
Organization
Nantes
AAV2/4 ) )
rAAV2/4.hRPE65 ) ] Human RPEG5 NCT01496040 University
(chimeric) )
Hospital

Clinical Efficacy: A Quantitative Comparison

The primary efficacy of RPEG5 gene therapies has been predominantly assessed through two
key functional endpoints: the Multi-Luminance Mobility Test (MLMT) and the Full-Field Light
Sensitivity Threshold (FST) test. The MLMT evaluates a patient's ability to navigate a

standardized course under varying light conditions, providing a measure of functional vision in

real-world scenarios. The FST test quantifies the retina's sensitivity to light, offering an

objective measure of photoreceptor function.

The following table summarizes the available quantitative efficacy data from clinical trials of

different RPEG5 gene therapies. It is important to note that these results are from separate

studies and not from direct head-to-head comparisons.
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Clinical Trial Key Efficacy Quantitative _
Vector Name _ Citation(s)
Phase Endpoint Results
1.8 (SD 1.1) light
levels in the
intervention
group vs. 0.2
) (SD 1.0) in the
Voretigene MLMT: Mean
) control group
Neparvovec Phase 3 bilateral change [2]
(p=0.0013). 65%
(Luxturna™) score at 1 year ) ]
of intervention
participants
passed at the
lowest light level
(2 lux).
>2 log unit
FST: Mean improvement in
change from light sensitivity in ]
baseline at 1 the intervention
year group
(p=0.0004).
Significant
sensitivity
increases from
FST: Dark- o
rAAV2-CBSB- ] mean baseline in
Phase 1 adapted full-field [3]
hRPE65 o treated eyes (p <
sensitivity
0.001) at 30-90
days post-
treatment.
Not significantly
Visual Acuity different from [3]
baseline.
rAAV2-hRPEG5 Phase 1 Visual Acuity Post-treatment [4]
(Hadassah) visual acuity
decreased
initially and
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returned to
preoperative
levels by six
months. No
clinically
significant
improvement

was observed.

Trend toward
improved visual
) ) acuity in patients
Visual Acuity & )
rAAV2/4 hRPE65 Phase 1/2 ) ) with nystagmus, [5]
Visual Field o
and stabilization
and improvement

of the visual field.

Safety and Tolerability

Across the various clinical trials, RPE65 gene therapies have generally demonstrated a
manageable safety profile. The majority of reported adverse events are related to the subretinal
injection procedure rather than the vector itself.

Common Adverse Events Associated with Subretinal Injection:
» Conjunctival hyperemia

o Cataract formation or progression

e Increased intraocular pressure

e Retinal tears

e Macular holes[6]

e Transient intraocular inflammation[7]

Vector-Related Safety Findings:
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» No systemic toxicity has been widely reported.[3][6]

o Deleterious immune responses to the AAV vector or the RPEG5 protein have not been a
significant concern in most trials.[6][8]

o Post-marketing surveillance of voretigene neparvovec has identified chorioretinal atrophy as
a notable adverse event in some patients.[3][9]

Experimental Protocols
Subretinal Injection Procedure

The subretinal delivery of AAV vectors is a critical component of RPEG5 gene therapy. The
general procedure involves the following key steps:

Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel from
the eye, providing access to the retina.

e Retinotomy: A small opening is created in the retina to allow for the injection of the vector
into the subretinal space.

» Subretinal Bleb Formation: A specialized cannula is used to inject the AAV vector solution
into the space between the photoreceptor cells and the RPE. This creates a temporary fluid-
filled bleb, which allows the vector to come into contact with the target RPE cells. The bleb
typically resolves within 24-48 hours.

Closure: The surgical incisions are closed.

Some protocols may involve a two-step injection process, where a balanced salt solution is first
used to create the bleb before the vector is introduced.[10] The volume of the injection and the

total vector genomes administered vary between different gene therapy candidates and clinical
trials.

Multi-Luminance Mobility Test (MLMT)

The MLMT is a performance-based assessment of functional vision. The protocol generally
involves:
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e Course Design: A standardized obstacle course with a defined path and obstacles of varying
heights and positions.

e Luminance Levels: The test is conducted under a range of controlled, decreasing light levels,
typically from bright indoor lighting down to very low light conditions (e.g., 400 lux to 1 lux).

o Task: The patient is instructed to navigate the course from a designated start to a finish point.

e Scoring: Performance is scored based on the lowest light level at which the patient can
successfully navigate the course with a specified level of accuracy (e.g., minimal errors or
within a certain time limit). The change in the lowest successful light level from baseline is a
key outcome measure.

Full-Field Light Sensitivity Threshold (FST) Test

The FST test is a psychophysical assessment of retinal sensitivity to light. The methodology

typically includes:

o Dark Adaptation: The patient undergoes a period of dark adaptation to maximize the
sensitivity of rod photoreceptors.

o Stimulus: A Ganzfeld dome delivers full-field flashes of light of varying intensities and colors

(e.g., white, blue, red) to the eye.
o Patient Response: The patient indicates whether they perceive the light flash.

o Threshold Determination: The intensity of the light flashes is systematically varied to
determine the lowest intensity that the patient can reliably detect. This threshold is a
measure of retinal sensitivity. Improvements are indicated by a decrease in the light intensity
required for detection (a lower threshold).

Visualizations
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Caption: High-level experimental workflow for RPEG5 gene therapy development.
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Caption: The visual cycle and the role of RPEG5 gene therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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